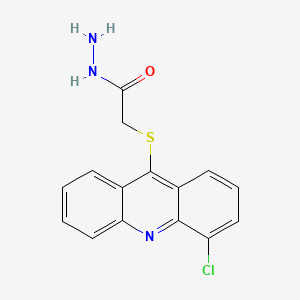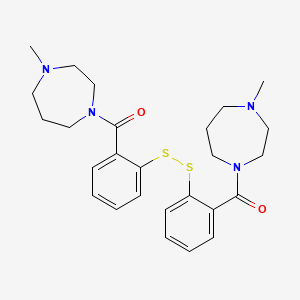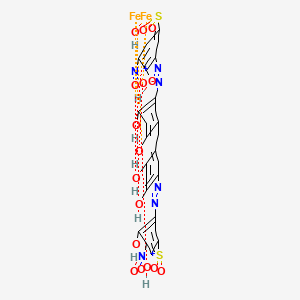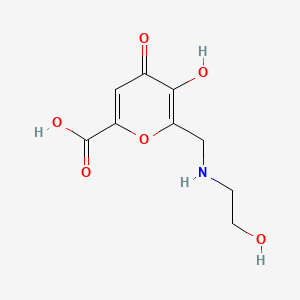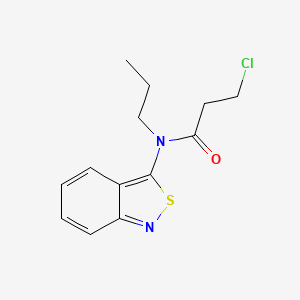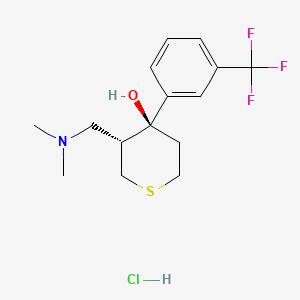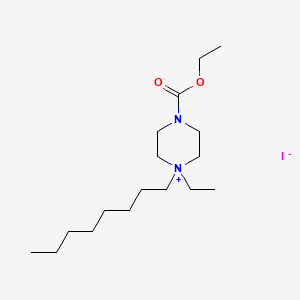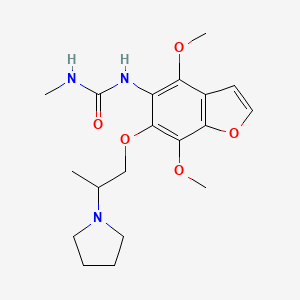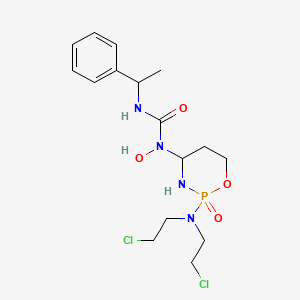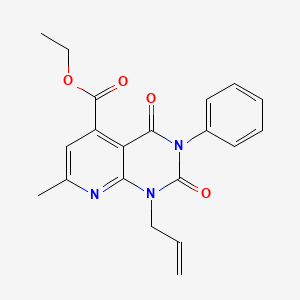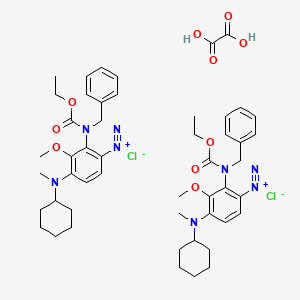
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique diazonium chloride group, which is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate typically involves multiple steps. The process begins with the preparation of the benzyl(ethoxycarbonyl)amino and cyclohexylmethylamino intermediates. These intermediates are then coupled with a methoxybenzene derivative under controlled conditions to form the desired diazonium chloride compound. The final step involves the formation of the oxalate salt, which is achieved by reacting the diazonium chloride with oxalic acid under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitrobenzene derivatives, aminobenzene derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate involves the formation of reactive intermediates, such as free radicals or cations, which interact with molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-aminophenyl) disulfide: Known for its use in the synthesis of benzothiazole derivatives.
Bis(amino alcohol)oxalamides: Used for the preconcentration of trace metals in analytical chemistry.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)disulfide: Utilized in ring-chain equilibria studies and polymer chemistry.
Uniqueness
Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate is unique due to its specific diazonium chloride group, which imparts high reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
94442-07-6 |
|---|---|
Molekularformel |
C50H64Cl2N8O10 |
Molekulargewicht |
1008.0 g/mol |
IUPAC-Name |
2-[benzyl(ethoxycarbonyl)amino]-4-[cyclohexyl(methyl)amino]-3-methoxybenzenediazonium;oxalic acid;dichloride |
InChI |
InChI=1S/2C24H31N4O3.C2H2O4.2ClH/c2*1-4-31-24(29)28(17-18-11-7-5-8-12-18)22-20(26-25)15-16-21(23(22)30-3)27(2)19-13-9-6-10-14-19;3-1(4)2(5)6;;/h2*5,7-8,11-12,15-16,19H,4,6,9-10,13-14,17H2,1-3H3;(H,3,4)(H,5,6);2*1H/q2*+1;;;/p-2 |
InChI-Schlüssel |
CWKSREJFEQFQFE-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.C(=O)(C(=O)O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


